(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOWEPZXLCQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, an imine functional group, and a morpholine moiety, which are known to contribute to its biological activity. The presence of the methoxyphenyl group is also significant for its interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable antioxidant properties. For instance, compounds featuring similar structural motifs showed substantial DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid by approximately 1.35-fold . This suggests that the compound may effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Specifically, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicate that compounds with similar structures demonstrate higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antioxidant Screening
A study evaluated a series of thiazole derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid. The structure–activity relationship analysis suggested that the presence of specific functional groups, such as methoxy and morpholine, enhances antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 85% | 1.35 times higher |
| Compound B | 70% | Comparable |
| Compound C | 60% | Lower |
Study 2: Anticancer Efficacy
In another investigation, this compound was tested against glioblastoma U-87 cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM after 72 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 | 45 | Induction of apoptosis |
| MDA-MB-231 | 70 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The imine and thiazole functionalities are believed to facilitate electron donation, thereby neutralizing free radicals.
- Cell Cycle Modulation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Target Interaction : Potential interactions with mitochondrial enzymes involved in metabolic pathways could also play a role in its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole vs. Triazole Derivatives
- Target Compound: Synthesized via condensation of α-halogenated ketones with thiazole precursors, analogous to methods used for triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). However, thiazoles generally require milder bases (e.g., sodium ethoxide) compared to triazoles, which often employ InCl3 catalysts in NaOH-mediated reactions .
Substituent Effects
- Morpholinopropyl vs. Alkyl Chains: The 3-morpholinopropyl group in the target compound contrasts with simpler alkyl chains in quaternary ammonium compounds (e.g., BAC-C12). Morpholine’s oxygen and nitrogen atoms may reduce critical micelle concentration (CMC) values compared to purely hydrophobic chains, as seen in CMC studies using spectrofluorometry .
- Methoxy vs. Nitro Groups : In nitroimidazole derivatives, nitro groups enhance antimycobacterial activity, whereas methoxy substituents (as in the target compound) may prioritize metabolic stability over potency .
Hydrogen Bonding and Crystal Packing
- The target compound’s methoxyphenylimino group can participate in C–H···O hydrogen bonds, similar to patterns observed in aryl sulfonyl triazoles. Such interactions influence crystal packing and solubility, with morpholine likely introducing disorder in crystalline phases .
Computational Predictions
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Condensation of 3-methoxyphenylamine with 4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl ethanone under reflux in anhydrous ethanol or toluene, using catalytic acetic acid to promote imine bond formation .
- Step 2: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolate the (Z)-isomer via column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5).
- Optimization: Vary solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield and minimize byproducts .
- Data Table:
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | None | 45 | 92% |
| Toluene | 110 | AcOH | 68 | 95% |
| DMF | 100 | PTSA | 72 | 98% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?
- NMR Analysis:
- ¹H NMR (CDCl₃): Key signals include δ 8.2 ppm (imine proton, singlet), δ 3.7 ppm (morpholine OCH₂), and δ 2.4 ppm (thiazole CH₃) .
- ¹³C NMR: Confirm carbonyl resonance at ~195 ppm and morpholine carbons at 65–55 ppm .
Q. What solvent systems and storage conditions ensure compound stability for long-term studies?
- Solubility: Soluble in DMSO (>50 mg/mL), moderately soluble in chloroform, and poorly in water.
- Stability: Store at –20°C under argon to prevent oxidation of the thiazole ring and imine bond hydrolysis. Monitor degradation via HPLC every 3 months .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the compound’s electronic properties and binding interactions?
- DFT Calculations:
- Optimize geometry at B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gap (~4.1 eV), indicating potential redox activity .
- Electrostatic potential maps reveal electron-deficient regions at the thiazole ring, suggesting nucleophilic attack sites .
- Docking Studies:
- Use AutoDock Vina to simulate binding to histamine H₃ receptor (PDB: 3RZE). The morpholinopropyl chain shows hydrophobic interactions with Leu206 and Tyr394 residues .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Nucleophilic Attack: The imine bond (C=N) reacts with Grignard reagents (e.g., MeMgBr) to form secondary amines, confirmed by ¹H NMR loss of δ 8.2 ppm signal .
- Electrophilic Substitution: Bromination at the thiazole 4-position using NBS in CCl₄ yields mono-substituted derivatives (confirmed by HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
